molecular formula C11H9ClF3N3 B2633036 1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine CAS No. 374559-96-3

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine

Cat. No. B2633036
CAS RN: 374559-96-3
M. Wt: 275.66
InChI Key: SLSLMDNIWHDPSC-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. In this particular compound, the pyrazole ring is substituted with a 2-chloro-5-(trifluoromethyl)phenyl group at the 1-position and a methyl group at the 3-position .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The exact method would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a type of aromatic heterocycle. The 2-chloro-5-(trifluoromethyl)phenyl group is a type of aryl group, which is a functional group derived from simple aromatic rings where one hydrogen atom is removed from the ring. The trifluoromethyl group (-CF3) is an organofluorine group that has the distinguishing characteristic of being highly electronegative, which can significantly influence the chemical behavior of the molecules .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The presence of the trifluoromethyl group can also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the pyrazole ring and the 2-chloro-5-(trifluoromethyl)phenyl group. For example, the trifluoromethyl group is highly electronegative, which can influence the polarity and hence the solubility of the compound .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which share a similar structure with the compound , are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to their superior pest control properties .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . This suggests potential applications of “1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine” in veterinary medicine.

Synthesis of Aryl- and Hetarylfurocoumarins

The compound can be used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .

Synthesis of Et Canthinone-3-carboxylates

The compound can be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

Antimicrobial Applications

Derivatives of the compound, such as dichloro aniline derivatives, have shown potent antimicrobial activity, with MIC values as low as 0.5 µg/mL .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many pyrazole derivatives have been found to have biological activity, including anti-inflammatory, analgesic, and antimicrobial activities .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further investigation into its potential biological activities, as well as the development of new synthetic methods .

properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3/c1-6-4-10(16)18(17-6)9-5-7(11(13,14)15)2-3-8(9)12/h2-5H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSLMDNIWHDPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine

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